Bienvenue dans la boutique en ligne BenchChem!

Calcitriol

Vitamin D Receptor Pharmacology Receptor Binding Assays VDR Agonist Potency

Calcitriol (1α,25-dihydroxyvitamin D₃, CAS 32222-06-3) is the hormonally active endogenous metabolite of vitamin D₃ and the native ligand for the vitamin D receptor (VDR). It is the final product of sequential hydroxylation of cholecalciferol, first in the liver to 25-hydroxyvitamin D₃ (calcidiol) and subsequently in the kidney via CYP27B1 to the fully active 1α,25-dihydroxy form.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 32222-06-3
Cat. No. B1668218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitriol
CAS32222-06-3
Synonyms1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1
InChIKeyGMRQFYUYWCNGIN-NKMMMXOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Slightly sol in methanol, ethanol, ethyl acetate, THF.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Calcitriol (CAS 32222-06-3) — The Endogenous Vitamin D Receptor Agonist for Research and Therapeutic Development


Calcitriol (1α,25-dihydroxyvitamin D₃, CAS 32222-06-3) is the hormonally active endogenous metabolite of vitamin D₃ and the native ligand for the vitamin D receptor (VDR) . It is the final product of sequential hydroxylation of cholecalciferol, first in the liver to 25-hydroxyvitamin D₃ (calcidiol) and subsequently in the kidney via CYP27B1 to the fully active 1α,25-dihydroxy form [1]. As the reference standard against which all synthetic vitamin D analogs are compared, calcitriol exhibits nonselective VDR activation and potently regulates calcium and phosphate homeostasis, parathyroid hormone suppression, cellular differentiation, and immunomodulation . The compound is supplied as a white to off-white crystalline powder, freely soluble in alcohols and fatty oils but practically insoluble in water, and is highly sensitive to light, oxygen, and heat, necessitating stringent storage conditions under inert gas at refrigerated temperatures [2].

Why Calcitriol Cannot Be Simply Replaced with Newer Vitamin D Analogs in Scientific and Clinical Applications


Although synthetic vitamin D receptor activators (VDRAs) such as paricalcitol, doxercalciferol, and alfacalcidol are marketed as alternatives with purported advantages, they exhibit distinct pharmacological profiles that preclude direct substitution for calcitriol in research and many therapeutic contexts [1]. Calcitriol possesses a VDR binding affinity approximately 7- to 10-fold greater than paricalcitol and is the native, fully active ligand requiring no metabolic activation [2]. In contrast, alfacalcidol and doxercalciferol are prodrugs that depend on hepatic 25-hydroxylation to achieve activity, introducing inter-individual variability and delayed onset [3]. Furthermore, in head-to-head preclinical studies, calcitriol demonstrates differential effects on gene expression, vascular calcification, and calcemic indices compared to newer analogs, underscoring that the choice of VDRA is not interchangeable but must be driven by specific experimental or clinical endpoints [4].

Quantitative Differentiation of Calcitriol: Head-to-Head Evidence Against Key Vitamin D Analogs


Calcitriol Exhibits 7- to 10-Fold Higher VDR Binding Affinity Compared to Paricalcitol

Calcitriol demonstrates significantly higher intrinsic affinity for the vitamin D receptor (VDR) than the selective VDRA paricalcitol. In competitive binding assays using calf thymus VDR, the relative VDR-binding affinity (IC₅₀) of calcitriol is 100% (reference standard), while paricalcitol exhibits only 14% relative affinity [1]. This corresponds to an absolute IC₅₀ of 0.4 nM for calcitriol, representing a 7.1-fold greater binding potency than paricalcitol under identical assay conditions .

Vitamin D Receptor Pharmacology Receptor Binding Assays VDR Agonist Potency

Calcitriol Is 26,500-Fold More Potent Than Calcidiol in Inducing VDR Expression

In neonatal rat cardiomyocytes, calcitriol is profoundly more potent than its precursor calcidiol (25-hydroxyvitamin D₃) in inducing VDR expression. Under aldosterone-induced stress conditions (1 μM aldo for 24h, which reduces VDR mRNA by 29% and protein by >90%), calcitriol restored VDR expression with an EC₅₀ of 0.3 nM, whereas calcidiol required an EC₅₀ of 7,952 nM [1]. This represents a 26,507-fold difference in potency, demonstrating that calcidiol cannot functionally substitute for calcitriol in direct VDR activation.

Cardiomyocyte Gene Expression VDR Autoregulation Prehormone vs. Active Hormone Potency

Calcitriol Exhibits Superior CYP24A1 Induction Potency Relative to Calcidiol

CYP24A1 (24-hydroxylase) is the primary enzyme responsible for catabolic inactivation of vitamin D metabolites and serves as a robust transcriptional readout of VDR activation. In neonatal rat cardiomyocytes, calcitriol stimulated CYP24A1 expression with an EC₅₀ of 6.4 nM, which is 155-fold more potent than calcidiol (EC₅₀ = 992 nM) [1]. Notably, the synthetic analog paricalcitol showed comparable potency (EC₅₀ = 4.5 nM), indicating that while both active VDRAs are similarly effective, the prehormone calcidiol is substantially less active.

Vitamin D Catabolism CYP24A1 Regulation VDR Target Gene Activation

Calcitriol Promotes Vascular Calcification in Uremic Rats, Whereas Paricalcitol Does Not

In a 1-month study of uremic rats treated with equivalent doses of VDRAs three times weekly, calcitriol significantly increased aortic calcium content and serum calcium × phosphate (Ca × P) product relative to vehicle control, whereas paricalcitol at the same dosing regimen had no effect on either parameter [1]. This in vivo differential effect demonstrates that calcitriol, as the nonselective native ligand, exerts a more pronounced calcemic and pro-calcific profile than the selective analog paricalcitol—a distinction critical for experimental models of mineral metabolism and cardiovascular pathology.

Vascular Calcification Chronic Kidney Disease VDR Activator Selectivity

Calcitriol Has a Shorter Metabolic Half-Life in MG-63 Osteoblasts Than Paricalcitol, with Differential Implications for Sustained Signaling

In human MG-63 osteoblast-like cells, the metabolic half-life (t₁/₂) of calcitriol was determined to be 2.6 hours, compared to 2.3 hours for paricalcitol and 1.2 hours for 22-oxacalcitriol (OCT) [1]. The 13% longer half-life of calcitriol relative to paricalcitol (2.6 h vs. 2.3 h) suggests modestly prolonged ligand availability, while the substantially longer half-life compared to OCT (2.6 h vs. 1.2 h; 2.2-fold difference) indicates that calcitriol provides a distinct temporal profile of VDR activation that may influence downstream gene expression kinetics.

Vitamin D Metabolism Osteoblast Pharmacology Ligand Clearance Kinetics

USP Monograph Defines Rigorous Purity Specifications and Identified Impurity Limits for Calcitriol

According to the United States Pharmacopeia (USP) monograph, Calcitriol must contain not less than 97.0% and not more than 103.0% of C₂₇H₄₄O₃ (calculated on the solvent-free basis for anhydrous form, or on the anhydrous basis for monohydrate) [1]. Chromatographic purity testing requires that no individual impurity exceeds 0.5% and total impurities must not exceed 1.0%, with specified relative retention times for known impurities including trans-Calcitriol (Impurity A) and 1β-Calcitriol (Impurity B) [2]. These compendial specifications ensure batch-to-batch consistency for research and pharmaceutical manufacturing.

Pharmacopeial Quality Control API Purity Specifications Regulatory Compliance

Optimal Research and Procurement Scenarios for Calcitriol Based on Differential Evidence


In Vitro VDR Activation Studies Requiring Maximal Potency and Native Ligand Response

Calcitriol is the unequivocal choice for in vitro VDR activation assays where maximal receptor occupancy and native transcriptional responses are required. With a VDR binding affinity (IC₅₀ = 0.4 nM) that is 7.1-fold greater than paricalcitol and a potency for inducing VDR expression (EC₅₀ = 0.3 nM) that is 26,500-fold greater than calcidiol, calcitriol enables robust VDR activation at physiologically relevant nanomolar concentrations without the confounding variable of prodrug activation . This is particularly critical for studies using cell lines with limited or absent CYP27B1 expression, where calcidiol or alfacalcidol would fail to achieve meaningful VDR activation [1].

Preclinical Models of Vascular Calcification and Mineral Metabolism Disorders

In experimental models of chronic kidney disease and vascular calcification, calcitriol serves as the essential positive control agent. As demonstrated in uremic rat studies, calcitriol reliably induces significant increases in aortic calcium content and serum Ca × P product, whereas the selective analog paricalcitol exhibits no such pro-calcific effect under identical dosing conditions . Researchers investigating the pathophysiology of vascular calcification or testing anti-calcific interventions must use calcitriol to establish the calcification phenotype; substitution with paricalcitol would fail to induce the disease-relevant endpoint and compromise study validity [1].

CYP24A1-Mediated Vitamin D Catabolism and Metabolic Stability Studies

For investigations of vitamin D catabolism via CYP24A1 (24-hydroxylase), calcitriol provides the native ligand with a well-characterized metabolic half-life (t₁/₂ = 2.6 hours in MG-63 osteoblasts) and a CYP24A1 induction potency (EC₅₀ = 6.4 nM) that is 155-fold greater than the prehormone calcidiol . The differential metabolic half-lives of calcitriol versus paricalcitol (2.3 h) and 22-oxacalcitriol (1.2 h) in the same cellular system provide a defined reference point for comparative metabolism studies, enabling researchers to dissect the relationship between ligand clearance kinetics and duration of VDR signaling [1].

GMP Pharmaceutical Manufacturing and Analytical Method Development

For pharmaceutical development, analytical method validation, and GMP manufacturing, USP-grade Calcitriol is essential due to its rigorously defined compendial specifications: assay 97.0%–103.0%, individual impurities ≤0.5%, and total impurities ≤1.0% . The USP monograph also defines relative retention times for specified impurities including trans-Calcitriol and 1β-Calcitriol, enabling accurate impurity profiling and stability-indicating method development [1]. Research-grade material lacking these defined specifications cannot support regulatory filings, clinical trial material preparation, or commercial manufacturing, making USP-grade calcitriol the mandatory choice for these applications.

Quote Request

Request a Quote for Calcitriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.